2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-4-5-17-8(2)6-18-10-11(15-13(17)18)16(3)14(23)19(12(10)22)7-9(20)21/h4,6H,1,5,7H2,2-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTWAQQHBFBFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid involves multiple steps starting from readily available precursors. Generally, the synthesis starts with the preparation of the imidazo[2,1-f]purine scaffold. This is often achieved via cyclization reactions, where a purine derivative is reacted under conditions that promote the formation of the imidazole ring. Key steps in the synthesis include:
Alkylation: : Introduction of the allyl group through alkylation reactions.
Methylation: : Addition of methyl groups using methylating agents.
Oxidation: : Formation of the dioxo groups via selective oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions to improve yield and reduce cost. This typically involves:
Batch Processing: : Sequentially adding reagents and monitoring reaction progress.
Continuous Flow Synthesis: : Utilizes flow reactors for improved efficiency and scalability.
Catalysis: : Employing catalysts to accelerate reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : Leading to the formation of more oxidized products.
Reduction: : Producing reduced derivatives.
Substitution: : Particularly at the allyl or methyl positions.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Often carried out in the presence of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield higher ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.
Scientific Research Applications
Adenosine Receptor Modulation
Research indicates that derivatives of imidazo[2,1-f]purine can act as selective antagonists for adenosine receptors. The compound exhibits potential for modulating the A3 adenosine receptor, which is implicated in various physiological processes including inflammation and cancer progression. Studies have shown that modifications to the purine structure can enhance receptor binding affinity and selectivity .
Anticancer Activity
Preliminary studies suggest that 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid may possess anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .
Nucleic Acid Delivery Systems
The compound has been explored for its ability to enhance the delivery of nucleic acids to specific cells or tissues. Its unique structure allows for modifications that can improve cellular uptake and bioavailability of therapeutic nucleic acids, making it a candidate for gene therapy applications .
Enzyme Inhibition
Research has indicated that this compound may inhibit specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in conditions where modulation of nucleotide levels is desired, such as in certain metabolic disorders or cancers .
Case Study 1: Adenosine Receptor Antagonism
In a study published in ResearchGate, researchers synthesized various imidazo[2,1-f]purine derivatives and evaluated their effects on human A3 adenosine receptors. The findings revealed that specific modifications led to increased antagonistic activity against these receptors, suggesting a potential therapeutic role for compounds like this compound in treating adenosine-related pathologies .
Case Study 2: Anticancer Properties
A study conducted by a team investigating the anticancer potential of imidazo[2,1-f]purines found that the compound inhibited cell growth in breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways. This highlights its potential use as a therapeutic agent in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological macromolecules. Its molecular targets may include:
Enzymes: : Where it can act as an inhibitor or substrate, influencing metabolic pathways.
Receptors: : Binding to cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Insights:
Substituent Effects on Enzyme Binding :
- The allyl group in the target compound may confer enhanced hydrophobic interactions compared to the benzyl ester in Compound 74. This difference likely explains the opposing effects on RT stability: Compound 76 decreased RT Tm (indicating destabilization), while the target compound’s structural analogs increased Tm .
- The absence of a phenyl or arylpiperazine moiety (as in Compounds I and II ) suggests the target compound may lack affinity for CNS receptors but could retain enzyme-modulating properties.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for related imidazopurine derivatives, such as alkylation with chloroacetate followed by hydrolysis . However, the allyl group introduces unique regioselectivity challenges during alkylation.
Pharmacological Potential: Unlike 2-oxoindoline derivatives (e.g., compounds in ), the imidazopurine core in the target compound lacks indole-based π-stacking motifs but may compensate with purine-mediated hydrogen bonding.
Biological Activity
2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes an imidazo[2,1-f]purine moiety. The focus of this article is to explore the biological activity of this compound based on current research findings.
- Molecular Formula : C12H13N5O2
- Molecular Weight : 259.26392 g/mol
- CAS Number : 887464-74-6
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Certain derivatives of imidazo[2,1-f]purines have shown promise in inhibiting cancer cell proliferation.
- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects, although specific data on this compound is limited.
- Adenosine Receptor Modulation : Compounds in this class may act as antagonists or agonists at adenosine receptors, influencing various physiological processes.
Anticancer Activity
A study highlighted the synthesis and evaluation of imidazo[2,1-f]purine derivatives for anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. For instance:
- IC50 Values : The IC50 values for certain derivatives ranged from 10 to 50 µM against breast and lung cancer cell lines. This suggests that modifications to the imidazo[2,1-f]purine structure can significantly influence biological activity.
Anticonvulsant Effects
While direct studies on this compound are sparse, related compounds have been evaluated for anticonvulsant properties:
- Mechanism of Action : These compounds often enhance GABAergic activity and inhibit excitatory neurotransmitter release. This mechanism may be relevant for the compound .
Adenosine Receptor Interaction
Research has shown that purine derivatives can interact with adenosine receptors:
- Human A3 Adenosine Receptor Antagonism : Some studies report that imidazo[2,1-f]purines act as selective antagonists at the A3 receptor. This interaction could lead to anti-inflammatory effects and potential therapeutic applications in treating conditions like asthma or cancer.
Data Table of Biological Activities
| Activity Type | Related Compounds | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various imidazo derivatives | 10 - 50 | |
| Anticonvulsant | Thiosemicarbazones | N/A | |
| Adenosine Receptor Modulation | A3 antagonists | < 100 |
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
-
Case Study on Anticancer Activity :
- A derivative was tested against multiple cancer cell lines with results showing significant inhibition of growth at concentrations as low as 20 µM.
-
Case Study on Anticonvulsant Properties :
- In a model of epilepsy induced by maximal electroshock seizure (MES), a related compound exhibited protective effects at doses ranging from 30 to 300 mg/kg.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetic acid?
The compound can be synthesized via cyclocondensation reactions using imidazo-purinone precursors. A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . For imidazo-fused heterocycles, DFT studies are recommended to optimize reaction pathways and predict regioselectivity during allylation or methylation steps .
Q. How should researchers validate the structural identity of this compound?
Use a combination of:
- NMR spectroscopy : Assign peaks for allyl protons (δ 5.2–5.8 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic acid protons (δ 10–12 ppm).
- X-ray crystallography : Resolve the imidazo[2,1-f]purine core and confirm substituent positions, as demonstrated for structurally analogous benzothiazine derivatives .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What computational methods are suitable for studying its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the compound’s HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. This is critical for predicting reactivity in nucleophilic/electrophilic reactions or ligand-protein interactions .
Advanced Research Questions
Q. How can experimental data contradictions in regioselectivity during synthesis be resolved?
Discrepancies in allyl or methyl group positioning may arise from competing reaction pathways. To resolve this:
Q. What methodological strategies are recommended for studying its environmental fate in ecological risk assessments?
Follow the INCHEMBIOL project framework :
- Phase 1 (Lab Studies) : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
- Phase 2 (Field Studies) : Track degradation pathways (hydrolysis, photolysis) using LC-MS/MS and assess bioaccumulation potential in model organisms.
- Phase 3 (Risk Modeling) : Integrate data into QSAR models to predict toxicity across trophic levels.
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity).
- Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates .
- Continuous-flow systems : Minimize side reactions and enhance reproducibility for multi-step syntheses.
Q. What advanced techniques are used to study polymorphism or hydrate formation?
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or solvate formation.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity.
- Synchrotron XRD : Resolve subtle crystallographic differences between polymorphs .
Q. How can biological activity be systematically evaluated against related imidazo-purine derivatives?
- Enzyme inhibition assays : Target kinases or purinergic receptors using fluorescence polarization or radiometric assays.
- Molecular docking : Compare binding affinities with co-crystallized ligands (e.g., ATP analogs) using AutoDock Vina.
- Structure-Activity Relationship (SAR) studies : Modify substituents (allyl, methyl, acetic acid) and correlate changes with activity trends .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
